molecular formula C14H20BrNO3 B2638624 2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide CAS No. 451460-08-5

2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide

Cat. No.: B2638624
CAS No.: 451460-08-5
M. Wt: 330.222
InChI Key: KPRODRKMNJZHPW-UHFFFAOYSA-N
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Description

2-Bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is an organic compound with the molecular formula C14H20BrNO3 and a molecular weight of 330.22 g/mol This compound is characterized by the presence of a bromine atom, a butanamide group, and a 3,4-dimethoxyphenyl ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the reaction of 3,4-dimethoxyphenethylamine with 2-bromobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azides or thiocyanates.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-Bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(2,4-dimethoxyphenyl)butanamide
  • 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide
  • 2-Bromo-N-(3-methoxyphenyl)butanamide

Uniqueness

2-Bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of both bromine and dimethoxy groups.

Properties

IUPAC Name

2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-4-11(15)14(17)16-8-7-10-5-6-12(18-2)13(9-10)19-3/h5-6,9,11H,4,7-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRODRKMNJZHPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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